N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiazole derivatives
Preparation Methods
The synthesis of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-propoxyphenyl isothiocyanate with 2-aminobenzamide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity against various biological targets, making it a potential candidate for the development of new therapeutic agents.
Agriculture: Thiazole derivatives, including N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, have been investigated for their potential use as agrochemicals due to their antifungal and antibacterial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can be compared with other thiazole derivatives, such as:
N-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide: This compound has similar structural features but differs in the substituent on the phenyl ring, which can lead to different biological activities.
N-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide: The presence of a methoxy group instead of a propoxy group can result in variations in the compound’s chemical reactivity and biological properties.
The unique structural features of this compound, such as the propoxy group on the phenyl ring, contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-12-23-16-10-8-14(9-11-16)17-13-24-19(20-17)21-18(22)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIHFSFPUARURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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